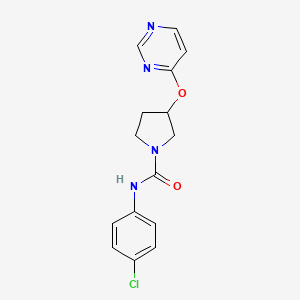
N-(4-chlorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, also known as CP-544326, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. In
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) focused on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides, aiming to explore their potential as antidepressant and nootropic agents. This research underscores the CNS active potential of the 2-azetidinone skeleton, suggesting the exploration of similar compounds for therapeutic use (Asha B. Thomas et al., 2016).
Materials Science Applications
Research by Yang and Lin (1995) on aromatic polyamides and polyimides based on bis(aminophenoxy) phenyl phthalimidine highlights the synthesis of polymers with high thermal stability and good solubility in polar solvents. These materials have potential applications in high-performance and heat-resistant plastics (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Antitubercular and Antibacterial Activities
Bodige et al. (2019) designed, synthesized, and tested pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for their antitubercular and antibacterial activities. This study reveals the potential of such derivatives in combating bacterial diseases, including tuberculosis (S. Bodige et al., 2019).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized and evaluated novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic properties and DNA cleavage abilities. Their findings suggest the therapeutic potential of these compounds in cancer treatment by inhibiting angiogenesis and interacting with DNA (Vinaya Kambappa et al., 2017).
Synthesis and Characterization for Material Applications
Zhou et al. (2021) reported on the synthesis and characterization of a novel compound with potential applications in material science, focusing on its structural analysis through X-ray diffraction and computational methods. The study also hints at its anti-proliferative activity, suggesting possible biomedical applications (Zhixu Zhou et al., 2021).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-1-3-12(4-2-11)19-15(21)20-8-6-13(9-20)22-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUFFFPEHZKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
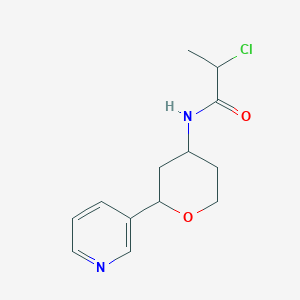
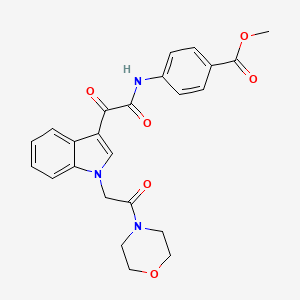
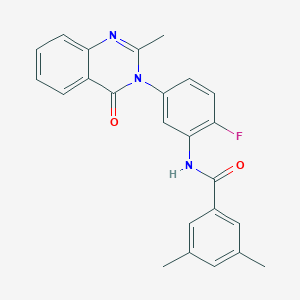
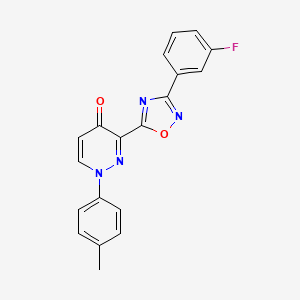
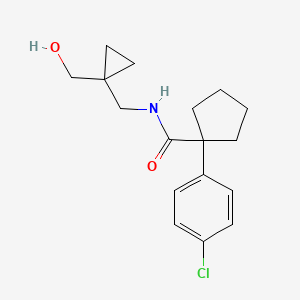
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
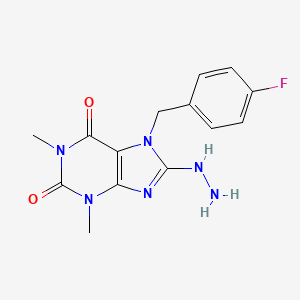
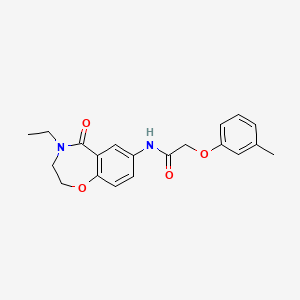
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)
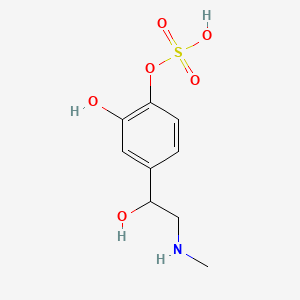
![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)
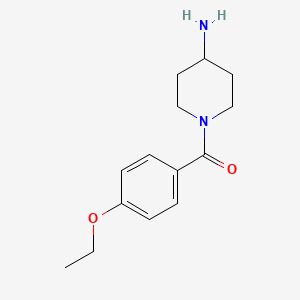
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)
